![molecular formula C12H10N2O2 B2488994 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid CAS No. 898796-47-9](/img/structure/B2488994.png)
4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives involves several chemical reactions, including halogenation, nucleophilic substitution, and cycloaddition. For instance, the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and their derivatives has been described, showing potent antispermatogenic activity (Corsi et al., 1976). Similarly, substituted 2H-benzo[e]indazole derivatives were synthesized and found to stimulate glucose uptake in skeletal muscle cells, indicating their potential as antihyperglycemic agents (Taneja et al., 2017).
Molecular Structure Analysis
The molecular structures of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives have been characterized using various analytical techniques. For example, the crystal and molecular structures of two triazole derivatives were studied, showing the importance of π-electron density localization and intermolecular hydrogen bonding in determining the compounds' properties (Boechat et al., 2010).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including the Dimroth rearrangement, which influences their chemical properties. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the compounds' versatility in forming triazole-based scaffolds, highlighting their potential for developing biologically active compounds (Ferrini et al., 2015).
Physical Properties Analysis
The physical properties of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives, such as crystal structure, solubility, and melting points, play a crucial role in their application potential. The study on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, for instance, provides insights into the crystalline polymorphs of these compounds, which are essential for their stability and bioactivity (Hu Yong-zhou, 2008).
科学的研究の応用
Antihyperglycemic and Diabetic Treatment
A study conducted by (Taneja et al., 2017) identified benzo[e]indazole derivatives, closely related to 4,5-dihydro-1H-benzo[g]indazole, as potential antihyperglycemic agents. These compounds showed significant stimulation of glucose uptake and exhibited antihyperglycemic effects in diabetic rats and mice.
Synthesis Methods
Research by (Sivaprasad et al., 2006) focused on the selective synthesis of 4,5-dihydro-2H-benzo[g]indazoles, demonstrating a method for synthesizing these compounds using the Vilsmeier-Haack reaction under various conditions.
Anticancer Potential
A study by (Molinari et al., 2015) explored 1H-Benzo[f]indazole-4,9-dione derivatives, which are structurally similar to 4,5-dihydro-1H-benzo[g]indazole. These compounds showed significant in vitro antiproliferative activity, suggesting potential as anticancer agents.
Antibacterial Applications
(Murugavel et al., 2020) described the synthesis and antibacterial activity of benzo[g]indazole fused carbothioamide derivatives. These compounds demonstrated promising antibacterial activity, indicating their potential as antibacterial agents.
Inhibitors for Specific Receptors
Research by (Murineddu et al., 2005) on 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides showed that these compounds have affinity towards CB(1) receptors and exhibited in vivo antagonistic activity.
Structural and Spectral Studies
The structural and spectral characteristics of benzo[g]indazole derivatives were studied by (Raut et al., 2019) and (Fomuta et al., 2017). These studies provide insights into the molecular structures and properties of these compounds.
Pharmaceutical Synthesis Improvement
An improved synthesis method for 1H-indazole-3-carboxylic acid, a closely related compound, was presented by (Er-chang, 2006), highlighting more efficient and cost-effective production methods.
作用機序
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in the activity of the target proteins .
Biochemical Pathways
The inhibition of kinases such as chk1, chk2, and h-sgk by indazole derivatives can affect multiple cellular pathways, including cell cycle regulation and cell volume regulation .
Result of Action
The inhibition of kinases by indazole derivatives can lead to changes in cell cycle progression and cell volume regulation .
特性
IUPAC Name |
4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDJLWDAXLFYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)
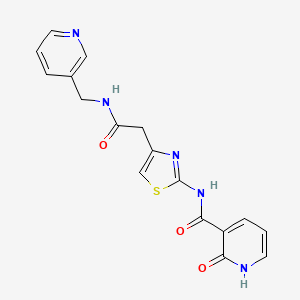
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)
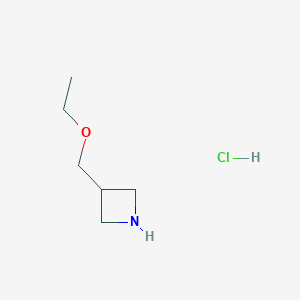

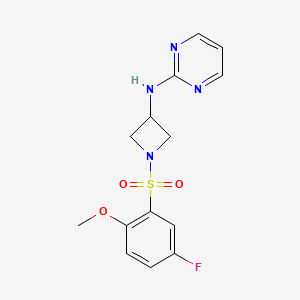
![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
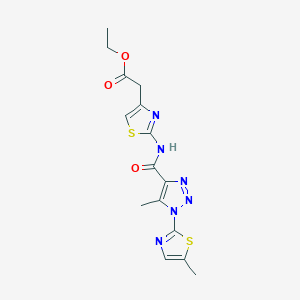
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
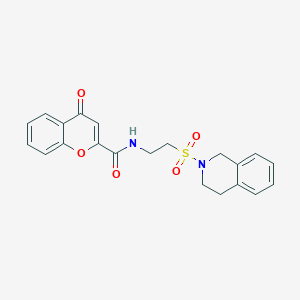
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)